molecular formula C17H16O3 B14117939 4-(4-Styrylmethoxy)-3-methoxybenzaldehyde

4-(4-Styrylmethoxy)-3-methoxybenzaldehyde

Katalognummer: B14117939
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: BDCOREUYDASSPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Styrylmethoxy)-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a styryl group (a vinyl group attached to a phenyl ring) and two methoxy groups attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Styrylmethoxy)-3-methoxybenzaldehyde typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with styrene derivatives under basic conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Styrylmethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Styrylmethoxy)-3-methoxybenzoic acid.

    Reduction: 4-(4-Styrylmethoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Styrylmethoxy)-3-methoxybenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Styrylmethoxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The styryl group can facilitate interactions with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Styrylmethoxy)-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C17H16O3

Molekulargewicht

268.31 g/mol

IUPAC-Name

4-[(4-ethenylphenyl)methoxy]-3-methoxybenzaldehyde

InChI

InChI=1S/C17H16O3/c1-3-13-4-6-14(7-5-13)12-20-16-9-8-15(11-18)10-17(16)19-2/h3-11H,1,12H2,2H3

InChI-Schlüssel

BDCOREUYDASSPJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.